molecular formula C71H142N4O32 B1193247 NH2-PEG4-Lys(t-Boc)-NH-m-PEG24

NH2-PEG4-Lys(t-Boc)-NH-m-PEG24

Cat. No.: B1193247
M. Wt: 1563.91
InChI Key: CMKOYNCQZMKABR-UHFFFAOYSA-N
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Description

NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ is a heterobifunctional polyethylene glycol (PEG) derivative designed for advanced bioconjugation applications, particularly in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure comprises:

  • Amine (-NH₂) group at one terminus for nucleophilic reactions (e.g., coupling with carboxylic acids or activated esters).
  • Lysine residue with a tert-butoxycarbonyl (t-Boc) protecting group, enhancing stability during synthesis and enabling selective deprotection for downstream modifications.
  • Methyl-terminated PEG₂₄ chain (m-PEG₂₄) at the opposite terminus, providing hydrophilicity, reduced immunogenicity, and prolonged circulation in biological systems.

Properties

Molecular Formula

C71H142N4O32

Molecular Weight

1563.91

IUPAC Name

tert-butyl (76-(1-amino-3,6,9,12-tetraoxapentadecan-15-amido)-75-oxo-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tetracosaoxa-74-azaoctacontan-80-yl)carbamate

InChI

InChI=1S/C71H142N4O32/c1-71(2,3)107-70(78)74-10-6-5-7-67(75-68(76)8-12-80-17-20-84-25-26-85-21-18-81-13-9-72)69(77)73-11-14-82-19-22-86-27-28-88-31-32-90-35-36-92-39-40-94-43-44-96-47-48-98-51-52-100-55-56-102-59-60-104-63-64-106-66-65-105-62-61-103-58-57-101-54-53-99-50-49-97-46-45-95-42-41-93-38-37-91-34-33-89-30-29-87-24-23-83-16-15-79-4/h67H,5-66,72H2,1-4H3,(H,73,77)(H,74,78)(H,75,76)

InChI Key

CMKOYNCQZMKABR-UHFFFAOYSA-N

SMILES

O=C(C(NC(CCOCCOCCOCCOCCN)=O)CCCCNC(OC(C)(C)C)=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NH2-PEG4-Lys(t-Boc)-NH-m-PEG24

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

Parameter Value
Molecular Formula C₇₁H₁₄₂N₄O₃₂
Molecular Weight 1,563.9 g/mol
Purity ≥98%
Functional Groups Amine, Lys(t-Boc), m-PEG₂₄
Storage Conditions -20°C
Applications ADC linkers, PROTAC synthesis

This compound is notable for its cleavable PEG spacer, which facilitates controlled drug release in target tissues .

Structural and Functional Comparisons

NH₂-PEG₄-Glu(OH)-NH-m-PEG₂₄
  • Key Differences :
    • Replaces lysine with glutamic acid , introducing a carboxylic acid (-COOH) side chain.
    • Lacks the t-Boc protection, increasing hydrophilicity but reducing stability in acidic environments.
  • Applications : Primarily used in PROTAC synthesis due to its ability to coordinate with E3 ubiquitin ligases via the glutamic acid moiety .
Parameter NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ NH₂-PEG₄-Glu(OH)-NH-m-PEG₂₄
Molecular Weight 1,563.9 g/mol 1,549.8 g/mol
Functional Groups Amine, Lys(t-Boc), m-PEG₂₄ Amine, Glu(-OH), m-PEG₂₄
Stability High (t-Boc protection) Moderate
Solubility Moderate (hydrophobic t-Boc) High (hydrophilic -COOH)
Mal-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄
  • Key Differences :
    • Incorporates a maleimide (Mal) group instead of the primary amine, enabling thiol-based conjugations (e.g., with cysteine residues in antibodies).
    • Retains the t-Boc-protected lysine, ensuring compatibility with multi-step syntheses .
  • Applications : Preferred for site-specific ADC assembly due to maleimide-thiol click chemistry .
Parameter NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ Mal-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄
Reactive Group Amine (-NH₂) Maleimide (Mal)
Conjugation Chemistry Amine-carboxyl coupling Thiol-maleimide click reaction
Molecular Weight 1,563.9 g/mol ~1,600 g/mol (estimated)
NH₂-PEG₄-CH₂CH₂COOH
  • Key Differences :
    • Features a shorter PEG₄ chain and a terminal carboxylic acid (-COOH) group.
    • Lacks the lysine residue and m-PEG₂₄ chain, limiting its utility in long-circulating drug delivery systems.
  • Applications : Used as a compact linker for small-molecule drug conjugates .
Parameter NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ NH₂-PEG₄-CH₂CH₂COOH
PEG Length PEG₄ + m-PEG₂₄ PEG₄
Functional Groups Amine, Lys(t-Boc), m-PEG₂₄ Amine, -COOH
Molecular Weight 1,563.9 g/mol ~400 g/mol

Performance in Bioconjugation

  • NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ outperforms analogs like NH₂-PEG₄-Glu(OH)-NH-m-PEG₂₄ in stability under acidic conditions due to t-Boc protection, making it ideal for gastrointestinal drug delivery systems .
  • Compared to Mal-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ , it offers greater flexibility in amine-directed conjugations but requires additional steps for deprotecting the lysine residue .

Commercial Availability and Purity

All compared compounds are available at ≥98% purity from suppliers like Broadpharm, Xi’an Ruixi, and Xi’an Kaisai . However, NH₂-PEG₄-Lys(t-Boc)-NH-m-PEG₂₄ is uniquely cataloged for ADC development (e.g., HY-140242), underscoring its niche in oncology research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NH2-PEG4-Lys(t-Boc)-NH-m-PEG24
Reactant of Route 2
Reactant of Route 2
NH2-PEG4-Lys(t-Boc)-NH-m-PEG24

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